molecular formula C11H15NOS B1455693 (5-Phenylthiomorpholin-3-yl)methanol CAS No. 1315366-00-7

(5-Phenylthiomorpholin-3-yl)methanol

Cat. No.: B1455693
CAS No.: 1315366-00-7
M. Wt: 209.31 g/mol
InChI Key: UWFUIBSJCDOJPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Phenylthiomorpholin-3-yl)methanol: is an organic compound that belongs to the class of thiomorpholines Thiomorpholines are heterocyclic compounds containing a sulfur atom and a nitrogen atom in a six-membered ring The presence of a phenyl group attached to the thiomorpholine ring and a hydroxymethyl group at the 3-position makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenylthiomorpholin-3-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of thiomorpholine with benzyl chloride in the presence of a base, followed by reduction of the resulting intermediate with a reducing agent such as sodium borohydride. The reaction conditions typically involve:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification methods such as crystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions: (5-Phenylthiomorpholin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The phenyl group can be hydrogenated to a cyclohexyl group using hydrogen gas and a palladium catalyst.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, room temperature

    Reduction: Hydrogen gas with palladium on carbon catalyst, elevated pressure and temperature

    Substitution: Alkyl halides or acyl chlorides in the presence of a base, room temperature to reflux

Major Products:

    Oxidation: (5-Phenylthiomorpholin-3-yl)carboxylic acid

    Reduction: (5-Cyclohexylthiomorpholin-3-yl)methanol

    Substitution: Various substituted thiomorpholines depending on the reagents used

Scientific Research Applications

Chemistry: (5-Phenylthiomorpholin-3-yl)methanol is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its structural features may contribute to the development of drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Phenylthiomorpholin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the phenyl and thiomorpholine groups can influence its binding affinity and selectivity towards these targets. The hydroxymethyl group may also play a role in its biological activity by participating in hydrogen bonding or other interactions.

Comparison with Similar Compounds

    Thiomorpholine: Lacks the phenyl and hydroxymethyl groups, making it less complex and potentially less bioactive.

    (5-Phenylthiomorpholin-3-yl)acetic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group, which may alter its chemical and biological properties.

    (5-Phenylthiomorpholin-3-yl)amine:

Uniqueness: (5-Phenylthiomorpholin-3-yl)methanol is unique due to the combination of the phenyl, thiomorpholine, and hydroxymethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5-phenylthiomorpholin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c13-6-10-7-14-8-11(12-10)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFUIBSJCDOJPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(CS1)C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Phenylthiomorpholin-3-yl)methanol
Reactant of Route 2
(5-Phenylthiomorpholin-3-yl)methanol
Reactant of Route 3
(5-Phenylthiomorpholin-3-yl)methanol
Reactant of Route 4
(5-Phenylthiomorpholin-3-yl)methanol
Reactant of Route 5
(5-Phenylthiomorpholin-3-yl)methanol
Reactant of Route 6
(5-Phenylthiomorpholin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.